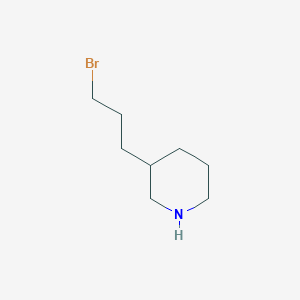

3-(3-Bromopropyl)piperidine

Description

3-(3-Bromopropyl)piperidine is a brominated alkyl-piperidine derivative characterized by a piperidine ring (a six-membered amine-containing heterocycle) substituted with a 3-bromopropyl chain at the 3-position. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical and polymer chemistry. Its bromopropyl group serves as a reactive handle for nucleophilic substitution reactions, enabling the formation of carbon-nitrogen or carbon-carbon bonds. For instance, it is utilized in the synthesis of amine derivatives (e.g., H3 receptor antagonists) and as a monomer in copolymerizations for anion exchange membranes .

Properties

Molecular Formula |

C8H16BrN |

|---|---|

Molecular Weight |

206.12 g/mol |

IUPAC Name |

3-(3-bromopropyl)piperidine |

InChI |

InChI=1S/C8H16BrN/c9-5-1-3-8-4-2-6-10-7-8/h8,10H,1-7H2 |

InChI Key |

MKFFKGGDPSNXAE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)CCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3-Bromopropyl)piperidine can be synthesized through the reaction of piperidine with 1,3-dibromopropane. The reaction typically occurs in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the synthesis of this compound follows similar principles but may involve optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromopropyl)piperidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3-propylpiperidine.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include N-oxides and other oxidized derivatives.

Reduction: The major product is 3-propylpiperidine.

Scientific Research Applications

3-(3-Bromopropyl)piperidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used to modify biomolecules for studying their functions and interactions.

Medicine: It serves as a building block for the development of potential therapeutic agents, particularly in the field of neuropharmacology.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromopropyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can act as a leaving group, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Key Properties :

- Reactivity : The bromine atom facilitates alkylation reactions, while the piperidine ring contributes to basicity and solubility in polar solvents.

- Applications : Drug discovery (e.g., histamine H3 receptor antagonists), polymer synthesis, and intermediates for functionalized heterocycles .

Comparison with Similar Compounds

1-(3-Bromopropyl)piperidine hydrobromide

- Structure : Piperidine substituted with a 3-bromopropyl chain at the 1-position, with an additional HBr counterion.

- Molecular formula : C8H16NBr·HBr .

- Key differences: Positional isomerism: The bromopropyl group at the 1-position (vs. Solubility: Soluble in chloroform, methanol, and DMSO, similar to the target compound but with higher polarity due to the HBr counterion .

- Applications : Primarily a research chemical for synthesizing quaternary ammonium compounds.

3-(3-Bromopropyl)-4-methylpyridine

- Structure : Pyridine ring substituted with a 3-bromopropyl chain at the 3-position and a methyl group at the 4-position.

- Molecular formula : C9H12NBr (CAS 1504422-93-8) .

- Key differences :

- Aromatic vs. aliphatic ring : Pyridine’s aromaticity confers distinct electronic properties (e.g., resonance stabilization) compared to the saturated piperidine ring, influencing reactivity in coupling reactions.

- Applications : Intermediate in drug discovery, particularly for modifying electron-deficient aromatic systems.

3-Bromopyridine hydrochloride

- Structure : Pyridine with a bromine atom at the 3-position and an HCl counterion.

- Molecular formula : C5H4NBr·HCl (CAS 65520-08-3) .

- Key differences :

- Simpler structure : Lacks the propyl chain, reducing molecular weight (MW = 192.46 g/mol) and limiting its utility in multi-step alkylation reactions.

- Reactivity : Bromine directly on pyridine undergoes Suzuki couplings but lacks the flexibility of a bromopropyl linker.

N-(3-Bromopropyl)phthalimide

- Structure : Phthalimide group linked to a 3-bromopropyl chain.

- Molecular formula: C11H10BrNO2 (referenced in synthesis schemes) .

- Key differences :

- Functional group : The phthalimide acts as a protecting group for amines, enabling controlled deprotection (e.g., via hydrazine) to generate primary amines.

- Applications : Widely used in Gabriel synthesis of amines, contrasting with 3-(3-bromopropyl)piperidine’s direct incorporation into heterocycles .

Pharmacologically Active Piperidine Derivatives

- Example : (+)-[3H]-3-[3-hydroxyphenyl]-N-(1-propyl)piperidine (sigma receptor ligand) .

- Key differences :

- Substituents : A hydroxyphenyl group enhances receptor binding affinity, whereas the bromopropyl chain in the target compound prioritizes synthetic versatility over direct bioactivity.

- Applications : Neuroscience research (receptor binding studies) vs. intermediate roles in drug synthesis.

Data Tables

Table 1. Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|

| This compound | C8H16NBr | ~214.10 | Drug intermediates, polymer synthesis |

| 1-(3-Bromopropyl)piperidine HBr | C8H16NBr·HBr | 287.03 | Quaternary ammonium synthesis |

| 3-(3-Bromopropyl)-4-methylpyridine | C9H12NBr | 214.10 | Aromatic heterocycle functionalization |

| 3-Bromopyridine HCl | C5H4NBr·HCl | 192.46 | Suzuki coupling reactions |

| N-(3-Bromopropyl)phthalimide | C11H10BrNO2 | 268.11 | Gabriel synthesis of amines |

Table 2. Reactivity Comparison

| Compound | Key Reactivity | Synthetic Utility |

|---|---|---|

| This compound | Nucleophilic substitution at bromine | Amine alkylation, polymer monomers |

| 3-Bromopyridine HCl | Aromatic bromine substitution (e.g., Suzuki) | Electron-deficient coupling partners |

| N-(3-Bromopropyl)phthalimide | Deprotection to primary amines | Controlled amine synthesis |

Biological Activity

3-(3-Bromopropyl)piperidine is a compound of significant interest in medicinal chemistry due to its structural features that allow for various biological applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic uses, drawing from diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H18BrN and a molecular weight of approximately 232.16 g/mol. The presence of the bromine atom on the propyl chain enhances its reactivity, making it suitable for nucleophilic substitution reactions, which are pivotal for synthesizing derivatives with enhanced biological activity.

Pharmacological Applications

Research indicates that this compound serves as a precursor in the synthesis of various pharmacologically active compounds:

- Antiviral Agents : It has been utilized in developing inhibitors for viruses such as Zika and Dengue, demonstrating IC50 values as low as 200 nM against viral proteases .

- Histamine H3 Receptor Antagonists : Compounds derived from this piperidine have shown promise as histamine H3 receptor antagonists, which may have implications in treating cognitive disorders and certain cancers .

- Selective GPR119 Agonists : Its derivatives are being explored for their potential to act as selective GPR119 agonists, which could be beneficial in managing type II diabetes .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several methods, including nucleophilic substitution reactions. The structure-activity relationship studies indicate that modifications to the piperidine ring or the bromopropyl substituent can significantly influence biological activity.

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| 4-(3-bromopropyl)piperidine | C10H18BrN | Different position of bromopropyl substitution |

| 3-bromopiperidine | C8H14BrN | Lacks the propyl chain; simpler structure |

Case Studies

- Anticancer Activity : A study on guanidine derivatives showed that compounds synthesized from this compound exhibited cytotoxic effects against MDA-MB-231 and MCF-7 breast cancer cells, indicating potential use in cancer therapy .

- Cognitive Enhancement : Research on H3 receptor antagonists derived from this compound suggests that they might improve cognitive functions in Alzheimer’s disease by enhancing acetylcholine release in the brain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.